Cas no 149990-27-2 (tert-butyl N-but-3-ynylcarbamate)

tert-butyl N-but-3-ynylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl but-3-yn-1-ylcarbamate

- Carbamic acid,N-3-butyn-1-yl-, 1,1-dimethylethyl ester

- N-Boc-but-3yn-1-ylamine

- boc-but-3-yn-1-amine

- N-Boc-3-butynylamine

- N-Boc-4-amino-1-butyne

- tert-butoxycarbonylbut-3-yn-1-amine

- tert-butyl but-3-ynylcarbamate

- tert-butyl N-but-3-ynylcarbamate

- But-3-ynyl-carbaMic acid tert-butyl ester

- Tert-Butyl But-3-Yn-1-Ylcarbamate(WXC01948)

- Carbamic acid, 3-butynyl-, 1,1-dimethylethyl ester (9CI)

- TERT-BUTYL 3-BUTYN-1-YLCARBAMATE

- CARBAMIC ACID, 3-BUTYNYL-, 1,1-DIMETHYLETHYL ESTER

- BWNQTGRBVMERHU-UHFFFAOYSA-N

- 4-tert-butoxycarbonylamino-1-butyne

- Tert-butyl N-3-butyn-1-ylcarbamate

- AB61409

- 3-Butynylcarbamic acid tert-butyl ester

- But-3-ynylcarbamic acid tert-

- N-Boc-3-butyn-1-amine

- tert-Butylbut-3-yn-1-ylcarbamate

- CS-W005191

- N-Boc-but-3-yn-1-amine

- Carbamic acid, N-3-butyn-1-yl-, 1,1-dimethylethyl ester

- DTXSID80443951

- F2147-2116

- SCHEMBL479811

- But-3-ynylcarbamic acid tert-butyl ester

- A848884

- MFCD10698150

- TERT-BUTYL N-(BUT-3-YN-1-YL)CARBAMATE

- AKOS006282164

- SY105352

- EN300-781761

- 149990-27-2

- DS-3567

- Tert-Butylbut-3-ynylcarbamate

-

- MDL: MFCD10698150

- インチ: 1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11)

- InChIKey: BWNQTGRBVMERHU-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C#C[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 169.11000

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 0.977

- ふってん: 250.544°C at 760 mmHg

- フラッシュポイント: 105.326°C

- 屈折率: 1.454

- PSA: 41.82000

- LogP: 1.73880

tert-butyl N-but-3-ynylcarbamate セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- ちょぞうじょうけん:Sealed in dry,2-8°C

tert-butyl N-but-3-ynylcarbamate 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-butyl N-but-3-ynylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY105352-10g |

N-Boc-3-butyn-1-amine |

149990-27-2 | ≥95% | 10g |

¥1001.00 | 2024-07-10 | |

| eNovation Chemicals LLC | D508788-1g |

tert-Butyl but-3-yn-1-ylcarbaMate |

149990-27-2 | 97% | 1g |

$510 | 2024-05-24 | |

| Enamine | EN300-781761-2.5g |

tert-butyl N-(but-3-yn-1-yl)carbamate |

149990-27-2 | 95.0% | 2.5g |

$38.0 | 2025-02-22 | |

| abcr | AB268093-5g |

tert-Butyl 3-butyn-1-ylcarbamate, 95%; . |

149990-27-2 | 95% | 5g |

€155.20 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845171-50mg |

tert-Butyl but-3-yn-1-ylcarbamate |

149990-27-2 | 98% | 50mg |

¥139.50 | 2022-01-10 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21947-1g |

tert-butyl N-but-3-ynylcarbamate |

149990-27-2 | 97% | 1g |

793.00 | 2021-06-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845171-250mg |

tert-Butyl but-3-yn-1-ylcarbamate |

149990-27-2 | 98% | 250mg |

¥423.00 | 2022-01-10 | |

| eNovation Chemicals LLC | D508788-5g |

tert-Butyl but-3-yn-1-ylcarbaMate |

149990-27-2 | 97% | 5g |

$1185 | 2024-05-24 | |

| eNovation Chemicals LLC | D916936-5g |

N-Boc-3-butyn-1-amine |

149990-27-2 | 95% | 5g |

$410 | 2023-09-01 | |

| Enamine | EN300-781761-5.0g |

tert-butyl N-(but-3-yn-1-yl)carbamate |

149990-27-2 | 95.0% | 5.0g |

$65.0 | 2025-02-22 |

tert-butyl N-but-3-ynylcarbamate 関連文献

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

tert-butyl N-but-3-ynylcarbamateに関する追加情報

Introduction to tert-butyl N-but-3-ynylcarbamate (CAS No. 149990-27-2)

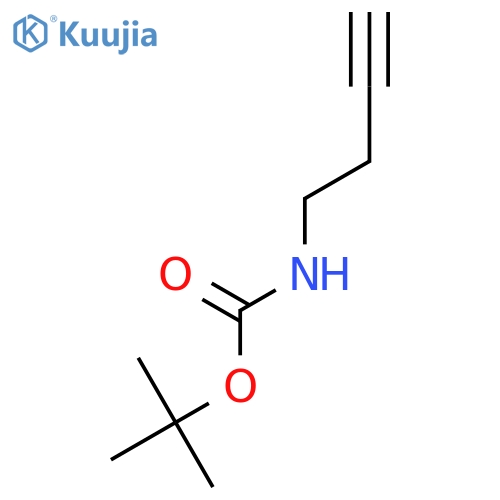

Tert-butyl N-but-3-ynylcarbamate (CAS No. 149990-27-2) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and material science. This compound, also known as tert-butyl (3-butynyl)carbamate, is a member of the carbamate family and is characterized by its unique structural features, which include a tert-butyl group and a but-3-ynyl moiety. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in various synthetic pathways.

The chemical structure of tert-butyl N-but-3-ynylcarbamate can be represented as follows: C8H13NO2. The tert-butyl group provides steric protection, while the but-3-ynyl moiety offers a reactive site for further functionalization. This combination of properties makes the compound particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

In recent years, tert-butyl N-but-3-ynylcarbamate has gained significant attention due to its role in the development of novel drugs and therapeutic agents. One of the key areas of research involves its use as a building block in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of peptides. Peptidomimetics have shown promise in various therapeutic applications, including the treatment of cancer, neurodegenerative diseases, and infectious diseases.

A study published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl N-but-3-ynylcarbamate in the synthesis of a novel class of peptidomimetics with potent anti-cancer activity. The researchers demonstrated that these compounds were effective in inhibiting tumor growth in vitro and in vivo, making them promising candidates for further clinical development. The unique structural features of tert-butyl N-but-3-ynylcarbamate played a crucial role in enhancing the bioavailability and stability of these peptidomimetics.

Beyond its applications in pharmaceutical research, tert-butyl N-but-3-ynylcarbamate has also found use in material science. Its ability to undergo click chemistry reactions, particularly copper-catalyzed azide–alkyne cycloaddition (CuAAC), makes it an attractive candidate for the synthesis of functional polymers and nanomaterials. These materials have potential applications in areas such as drug delivery systems, sensors, and coatings.

A recent study published in Advanced Materials explored the use of tert-butyl N-but-3-ynylcarbamate in the development of stimuli-responsive hydrogels for drug delivery. The researchers utilized CuAAC reactions to incorporate this compound into polymer networks, resulting in hydrogels that could release drugs in response to specific environmental cues such as pH or temperature changes. This approach offers significant advantages over traditional drug delivery systems by enabling controlled and targeted drug release.

The synthesis of tert-butyl N-but-3-ynylcarbamate typically involves the reaction of but-3-yne with tert-butyloxycarbonyl chloride (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acylation, leading to the formation of the desired carbamate product. The process is well-documented and can be carried out under mild conditions, making it accessible for both academic and industrial settings.

In addition to its synthetic utility, tert-butyl N-but-3-ynylcarbamate has been studied for its potential as a protective group in organic synthesis. The tert-butoxycarbonyl (Boc) group can be readily introduced and removed under mild conditions, making it an ideal choice for protecting amino groups during multistep syntheses. This property has been leveraged in various synthetic strategies to achieve high yields and selectivities.

A notable example is a study published in Organic Letters that described the use of tert-butyl N-but-3-ynylcarbamate as a temporary protecting group in the synthesis of complex natural products. The researchers demonstrated that this compound could be efficiently introduced at an early stage of the synthesis and later removed without affecting other functional groups present in the molecule. This approach significantly simplified the overall synthetic route and improved the overall yield.

The safety profile of tert-butyl N-but-3-ynylcarbamate is another important consideration for its widespread use. While it is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that like many organic compounds, it should be handled with care to avoid exposure through inhalation or skin contact. Proper personal protective equipment (PPE) should always be worn when working with this compound.

In conclusion, tert-butyl N-but-3-ynylcarbamate (CAS No. 149990-27-2) is a versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse functionalities. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry and related fields.

149990-27-2 (tert-butyl N-but-3-ynylcarbamate) 関連製品

- 151978-50-6(N-Boc-4-pentyne-1-amine)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)

- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1176270-25-9((2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

- 1806022-08-1(2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)

- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)

- 13837-45-1(1-Ethoxycyclopropanol)

- 2229139-31-3(2-chloro-5-(piperidin-3-yloxy)pyridine)

- 899981-61-4(methyl 4-{5-amino-1-(3-bromophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 689749-72-2(1-(3-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione)